Avermectin B2b monosaccharide

Description

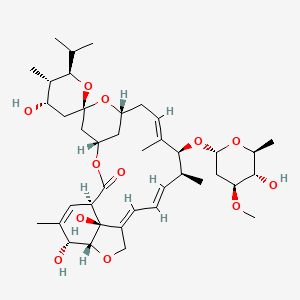

Structure

2D Structure

Properties

Molecular Formula |

C40H60O12 |

|---|---|

Molecular Weight |

732.9 g/mol |

IUPAC Name |

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C40H60O12/c1-20(2)35-24(6)30(41)18-39(52-35)17-28-15-27(51-39)13-12-22(4)36(50-32-16-31(46-8)34(43)25(7)48-32)21(3)10-9-11-26-19-47-37-33(42)23(5)14-29(38(44)49-28)40(26,37)45/h9-12,14,20-21,24-25,27-37,41-43,45H,13,15-19H2,1-8H3/b10-9+,22-12+,26-11+/t21-,24-,25-,27+,28-,29-,30-,31-,32-,33+,34-,35+,36-,37+,39-,40+/m0/s1 |

InChI Key |

YIPLIYLHPUXRMG-XUSSLDSFSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C[C@@H]([C@@H]([C@H](O6)C(C)C)C)O)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)CC(C(C(O6)C(C)C)C)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Determinants of Avermectin B2b Monosaccharide Production

Microbial Producers and Fermentation Research

Identification and Characterization of Streptomyces avermitilis Strains

Streptomyces avermitilis, a Gram-positive bacterium found in soil, is the primary producer of avermectins, a group of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties. nih.govnih.govnih.gov The genome of S. avermitilis is large, containing at least 8.7 million base pairs, and harbors the gene cluster responsible for avermectin (B7782182) biosynthesis. nih.gov Various strains of S. avermitilis have been isolated from soil samples and are characterized for their ability to produce different avermectin components. nih.gov The species is known for its capacity to produce a diverse array of secondary metabolites, with avermectins being the most commercially significant. nih.gov

The avermectin biosynthetic gene cluster in S. avermitilis spans approximately 82 kilobases and contains 18 open reading frames (ORFs). nih.govpnas.org This genetic blueprint dictates the production of the eight naturally occurring avermectin compounds: A1a, A2a, B1a, B2a, and their corresponding minor components A1b, A2b, B1b, and B2b. nih.gov These components differ structurally at positions C5, C22-C23, and C26. nih.gov

Optimization of Fermentation Conditions for Avermectin Production (General Considerations for Avermectin B2b Monosaccharide)

The production of avermectins, including the precursors to this compound, is heavily influenced by fermentation conditions. Nutritional requirements, particularly carbon and nitrogen sources, are critical for secondary metabolite production by S. avermitilis. brieflands.com

Starch has been identified as a superior carbon source for avermectin production compared to glucose, which can sometimes repress secondary metabolite formation. brieflands.com Yeast extract is often utilized as an effective nitrogen source, promoting mycelial growth. brieflands.com However, excessive nitrogen levels can inhibit the production of certain avermectin components. brieflands.com

Key physical parameters that are optimized for fermentation include:

Temperature: Incubation temperatures around 28-31°C are commonly reported for optimal avermectin production. brieflands.com

pH: A neutral pH of approximately 7.0 to 7.5 is generally favored for the fermentation process. brieflands.comijbiotech.com

Inoculum Size: The volume of the starter culture, typically ranging from 5% to 10%, can impact the final yield. brieflands.com

Incubation Time: Fermentation is typically carried out for a period of 10 to 15 days to achieve maximum product accumulation. brieflands.cominnovareacademics.in

Agitation: Adequate agitation is necessary to ensure proper mixing and oxygen transfer within the fermentation broth. ijbiotech.com

Solid-state fermentation (SSF) has also been explored as a cost-effective alternative to submerged fermentation, utilizing agro-based substrates like sorghum. innovareacademics.inresearchgate.net

| Parameter | Optimized Value/Range | Source(s) |

| Carbon Source | Starch, Sucrose | brieflands.cominnovareacademics.in |

| Nitrogen Source | Yeast Extract, Soyameal | brieflands.cominnovareacademics.in |

| Temperature | 28-31°C | brieflands.com |

| pH | 7.0-7.5 | brieflands.comijbiotech.com |

| Inoculum Size | 5-20% (v/w) | brieflands.cominnovareacademics.in |

| Incubation Period | 10-15 days | brieflands.cominnovareacademics.in |

Polyketide Synthase (PKS) Mediated Biosynthesis of the Avermectin Aglycone

The formation of the avermectin aglycone, the core macrocyclic structure, is a classic example of type I polyketide synthesis.

Role of Multifunctional PKS Components (e.g., AVES 1-4) in Aglycone Formation

The avermectin polyketide synthase (PKS) is a massive enzymatic complex composed of four large, multifunctional proteins designated as AVES 1, AVES 2, AVES 3, and AVES 4. nih.govjst.go.jp These proteins are encoded by the aveA1, aveA2, aveA3, and aveA4 genes, respectively. nih.govnih.gov The PKS complex contains a total of 12 modules, each responsible for one round of polyketide chain elongation. nih.govkitasato-u.ac.jp These modules are organized into two convergently transcribed sets. jst.go.jpnih.gov With 55 constituent active sites, the avermectin PKS is one of the most complex multifunctional enzyme systems known. pnas.org The sequential action of these modules assembles the polyketide chain that will ultimately form the aglycone. kitasato-u.ac.jp

Starter Unit Specificity (e.g., Isobutyryl-CoA for 'b' series) and Elongation Mechanisms

The biosynthesis of the avermectin polyketide chain begins with a starter unit, the selection of which determines whether the final product belongs to the 'a' or 'b' series. For the 'b' series of avermectins, including Avermectin B2b, the starter unit is isobutyryl-CoA, which is derived from the amino acid valine. nih.govpnas.orgmdpi.com The 'a' series utilizes 2-methylbutyryl-CoA, derived from isoleucine, as its starter unit. nih.govpnas.orgmdpi.com

Following the incorporation of the starter unit, the polyketide chain is extended through the sequential addition of seven acetate (B1210297) units (from malonyl-CoA) and five propionate (B1217596) units (from methylmalonyl-CoA). nih.govnih.govmdpi.com Each of the 12 PKS modules contains specific domains, including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), which are essential for the condensation and elongation process. mdpi.com Additional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) may be present in certain modules to modify the growing polyketide chain. mdpi.com

Post-Polyketide Modifications and Enzymatic Maturation

After the polyketide chain is synthesized and released from the PKS complex, it undergoes a series of crucial modifications to form the mature avermectin aglycone. This process involves several key enzymes encoded within the avermectin gene cluster. pnas.orgkitasato-u.ac.jp

The initial product released from the PKS is the 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone. kitasato-u.ac.jpmdpi.comnih.gov Subsequent enzymatic steps include:

Furan (B31954) Ring Formation: The enzyme AveE, a cytochrome P450 monooxygenase, catalyzes the formation of the furan ring between C6 and C8a. nih.govkitasato-u.ac.jp

Ketoreduction: AveF, a ketoreductase, reduces the keto group at C5 to a hydroxyl group. nih.govkitasato-u.ac.jp

Dehydration: The AveC protein is involved in the dehydration at the C22-C23 position, although its precise mechanism is not fully understood. nih.govnih.gov

O-methylation: AveD is an O-methyltransferase responsible for methylation at the C5 position. kitasato-u.ac.jp

Once the avermectin aglycone is fully formed, the final step in the biosynthesis of avermectin B2b is glycosylation. This involves the attachment of a disaccharide of the deoxysugar L-oleandrose. nih.govnih.gov The genes responsible for the synthesis of the sugar precursor, dTDP-L-oleandrose, are also located within the avermectin gene cluster. nih.govmdpi.com The glycosylation is catalyzed by a glycosyltransferase, AveBI, which attaches the sugar moieties to the aglycone. nih.govmdpi.com The formation of this compound is an intermediate step in this process, where a single oleandrose (B1235672) sugar is attached to the aglycone. nih.govresearchgate.net

| Enzyme | Gene | Function in Avermectin Biosynthesis | Source(s) |

| Avermectin PKS | aveA1-A4 | Synthesizes the polyketide backbone of the aglycone. | nih.govnih.govjst.go.jp |

| Glycosyltransferase | aveBI | Attaches oleandrose sugars to the aglycone. | nih.govmdpi.com |

| Dehydratase | aveC | Involved in dehydration at C22-C23. | nih.govnih.gov |

| O-methyltransferase | aveD | Methylates the C5 hydroxyl group. | kitasato-u.ac.jp |

| Cytochrome P450 | aveE | Forms the furan ring. | nih.govkitasato-u.ac.jp |

| Ketoreductase | aveF | Reduces the C5 keto group. | nih.govkitasato-u.ac.jp |

| Regulatory Protein | aveR | Positively regulates avermectin biosynthetic genes. | nih.gov |

Enzymatic Activities Involved in Macrocyclic Skeleton Refinement

Following the assembly of the initial polyketide chain by a large modular polyketide synthase (PKS), the resulting aglycone undergoes several crucial modifications to form the characteristic macrocyclic skeleton of avermectins. These refinements are catalyzed by a suite of dedicated enzymes encoded within the avermectin biosynthetic gene cluster. nih.govwikipedia.org

Furan Ring Formation by AveE: The enzyme AveE, a cytochrome P450 monooxygenase, is responsible for the formation of the five-membered furan ring, a hallmark of the avermectin structure. wikipedia.orgresearchgate.net This is achieved through a cyclization reaction between carbons 6 and 8 of the aglycone. wikipedia.org

Keto Reduction by AveF: The AveF enzyme, an NAD(P)H-dependent ketoreductase, specifically reduces the keto group at the C5 position of the aglycone to a hydroxyl group. wikipedia.orgpnas.org

Dehydration by AveC: The AveC protein plays a critical role in determining the structure at the C22-C23 position. wikipedia.orgdavidson.edu For "2-series" avermectins like Avermectin B2b, AveC's influence on the dehydratase activity within the PKS module results in a single bond between C22 and C23 and a hydroxyl group at C23. davidson.eduacs.org The precise mechanism of AveC's function, which includes facilitating spiroketalization and optional dehydration, is complex and has been shown to involve a dual activity. acs.orgfigshare.com Mutations in the aveC gene can alter the ratio of "1-series" (with a C22=C23 double bond) to "2-series" avermectins. davidson.edu

Methylation by AveD: The "B" series of avermectins, including Avermectin B2b, are characterized by the absence of a methoxy (B1213986) group at the C5 position. This is determined by the action, or lack thereof, of the S-adenosyl-L-methionine (SAM)-dependent C5-O-methyltransferase, AveD. wikipedia.orgpnas.orgmdpi.com In the biosynthesis of B-series avermectins, AveD does not methylate the C5 hydroxyl group. wikipedia.orgresearchgate.net

| Enzyme | Gene | Function in Avermectin B2b Biosynthesis |

| AveE | aveE | Catalyzes the formation of the furan ring between C6 and C8. wikipedia.orgresearchgate.net |

| AveF | aveF | Reduces the C5 keto group to a hydroxyl group. wikipedia.orgpnas.org |

| AveC | aveC | Influences dehydratase activity, leading to a saturated C22-C23 bond and a C23-hydroxyl group. davidson.eduacs.org |

| AveD | aveD | C5 O-methyltransferase; its lack of action on the C5 hydroxyl defines the B-series. wikipedia.orgpnas.orgmdpi.com |

Specific Glycosylation Steps and Enzymes

The attachment of sugar moieties is a critical step in the biosynthesis of avermectins and is essential for their biological activity. The process begins with the synthesis of the activated sugar donor, dTDP-L-oleandrose. wikipedia.orgmdpi.com The genes aveBII through aveBVIII are responsible for the multi-step enzymatic conversion of glucose-1-phosphate to this activated deoxysugar. wikipedia.orgmdpi.com

The key glycosylation step is catalyzed by the glycosyltransferase AveBI. wikipedia.orgmdpi.comsmolecule.com This enzyme is responsible for attaching the dTDP-L-oleandrose to the C13 hydroxyl group of the modified avermectin B2b aglycone. wikipedia.orgmdpi.com This initial glycosylation event results in the formation of this compound. nih.govjustdial.com

Formation of the Monosaccharide Moiety from Disaccharide Precursors (Enzymatic Processing)

The formation of the avermectin monosaccharide is not the result of enzymatic cleavage of a disaccharide precursor already attached to the aglycone. Instead, the biosynthesis proceeds in a stepwise manner. The glycosyltransferase AveBI first catalyzes the addition of a single L-oleandrose unit to the avermectin aglycone, forming the avermectin monosaccharide intermediate. nih.govnih.gov In the biosynthesis of the final avermectin compounds, AveBI then iteratively adds a second oleandrose unit to the first, creating the disaccharide chain. nih.gov Therefore, this compound is a key intermediate product in the pathway leading to the fully glycosylated Avermectin B2b. nih.gov

Genetic Organization and Regulation of the this compound Biosynthetic Cluster

The enzymes responsible for producing this compound are encoded by a large and well-organized gene cluster in S. avermitilis. The expression of these genes is tightly controlled to ensure efficient production of the final product.

Mapping and Sequencing of Relevant Gene Clusters in S. avermitilis

The entire avermectin biosynthetic gene cluster from S. avermitilis has been sequenced and spans approximately 95-100 kb of DNA. nih.govgoogle.comnih.gov This cluster contains all the genes necessary for the four main stages of avermectin production: aglycone synthesis, aglycone modification, sugar synthesis, and glycosylation. wikipedia.orgpnas.org The genes are generally organized in a contiguous manner, with the polyketide synthase genes (aveA1-A4) forming the core of the cluster. pnas.orgnih.gov The genes for post-PKS modifications (aveC, aveD, aveE, aveF) and glycosylation (aveBI-BVIII) are located in flanking regions. pnas.orgnih.gov This detailed genetic map has been crucial for understanding the biosynthetic pathway and for enabling genetic engineering efforts. nih.govgoogle.com

| Gene(s) | Function |

| aveA1, aveA2, aveA3, aveA4 | Polyketide synthases for aglycone backbone formation. pnas.orgnih.gov |

| aveE | Furan ring formation. wikipedia.orgresearchgate.net |

| aveF | C5-keto reduction. wikipedia.orgpnas.org |

| aveC | C22-C23 dehydration control. davidson.eduacs.org |

| aveD | C5-O-methylation. wikipedia.orgpnas.orgmdpi.com |

| aveBI-BVIII | Synthesis of dTDP-L-oleandrose and glycosylation. wikipedia.orgmdpi.com |

| aveR | Positive transcriptional regulation. pnas.orgkegg.jp |

Transcriptional Regulation and Pathway Control Mechanisms

The expression of the avermectin biosynthetic genes is a complex process involving multiple regulatory elements. A key player in this regulation is the aveR gene, which encodes a positive transcriptional regulator belonging to the LAL (Large ATP-binding regulators of the LuxR family) family of proteins. pnas.orgkegg.jp Inactivation of aveR leads to a complete loss of avermectin production, indicating its essential role in activating the transcription of the biosynthetic genes. pnas.org The expression of aveR itself is subject to regulation by other factors within the cell, highlighting a multi-layered control system that governs avermectin biosynthesis. kegg.jp

Biosynthetic Engineering and Pathway Redesign for this compound Analogs

The detailed understanding of the avermectin biosynthetic pathway and the corresponding gene cluster has opened up avenues for the rational design of novel avermectin analogs through biosynthetic engineering. By manipulating the genes involved in the biosynthesis, it is possible to create new compounds with potentially improved properties.

One strategy involves the targeted mutagenesis of the glycosylation genes. For instance, inactivation or modification of the glycosyltransferase aveBI could lead to the accumulation of the aglycone or the formation of novel glycosylated derivatives if the enzyme's specificity is altered. nih.govgoogle.com Furthermore, engineering the deoxysugar biosynthetic pathway (aveBII-BVIII) could result in the production of avermectins with different sugar moieties attached.

Another approach is to modify the genes responsible for the aglycone structure. For example, targeted mutations in aveC have been shown to alter the ratio of "1-series" to "2-series" avermectins, and specific mutations can lead to the exclusive production of a single component like avermectin B2a. davidson.edu Similarly, inactivation of aveD in a strain that normally produces A-series avermectins can lead to the production of B-series compounds. researchgate.net These genetic manipulations provide a powerful toolkit for generating a diverse range of avermectin analogs, including those based on the this compound scaffold, for further investigation and potential development. nih.gov

Targeted Gene Inactivation and Overexpression Strategies

Altering the expression levels of specific genes within the avermectin biosynthetic cluster or related regulatory networks is a primary strategy for manipulating the production of avermectin and its derivatives. This involves either knocking out genes to block specific pathway steps or overexpressing them to enhance flux towards the desired product.

Gene Inactivation: The targeted removal of genes responsible for post-PKS modifications can lead to the accumulation of specific intermediates or the production of novel analogues. For instance, studies involving the inactivation of the C5-O-methyltransferase gene, aveD, in an engineered strain resulted in the production of non-methylated milbemycin congeners. researchgate.net This highlights how inactivating a single tailoring enzyme can fundamentally alter the final product structure. Similarly, blocked mutants of S. avermitilis have been instrumental in isolating and identifying key intermediates in the biosynthetic pathway, such as furan ring-free aglycones, confirming their role in the sequence leading to the final avermectin structure. nih.gov Another strategy involves targeting genes that negatively impact production; the deletion of aveM, which encodes a putative efflux pump, has been shown to increase avermectin yields. nih.govnih.gov

| Gene Target | Engineering Strategy | Organism/System | Outcome | Reference(s) |

| aveD | Inactivation | Engineered S. avermitilis | Production of non-methylated milbemycins (A3/A4) instead of methylated versions (B2/B3). | researchgate.net |

| aveM | Deletion | S. avermitilis | Increased avermectin production. | nih.govnih.gov |

| aveT | Overexpression | S. avermitilis | Increased avermectin production via indirect activation of aveR. | nih.govnih.gov |

Domain Swapping and Directed Evolution of PKS Modules

The core aglycone of Avermectin B2b is assembled by a Type I polyketide synthase (PKS), a large, modular enzyme complex. wikipedia.orgkitasato-u.ac.jp Each module is responsible for adding a specific building block (either acetate or propionate) and performing a set of reductive modifications. The modular nature of the PKS complex makes it an ideal target for combinatorial biosynthesis through domain swapping.

By replacing specific enzymatic domains or entire modules within the avermectin PKS with those from other PKS gene clusters, novel aglycones can be generated, which are then glycosylated to form new monosaccharide derivatives. This powerful technique allows for precise changes to the macrolide backbone.

A notable example is the creation of an ivermectin-producing S. avermitilis strain. nih.gov Ivermectin is the 22,23-dihydro derivative of avermectin B1. Researchers replaced the dehydratase (DH) and ketoreductase (KR) domains of module 2 in the avermectin PKS with a DNA fragment containing the DH, enoylreductase (ER), and KR domains from the pikromycin (B1677795) PKS of Streptomyces venezuelae. nih.gov The introduction of the active ER domain resulted in the reduction of the C22-C23 double bond, leading to the direct fermentative production of ivermectin. nih.gov

Similarly, entire PKS modules have been swapped to produce different classes of macrolides. The replacement of the AveA1 and AveA3 PKS genes in S. avermitilis with the corresponding MilA1 and MilA3 genes from the milbemycin PKS resulted in strains that produced various milbemycins. researchgate.netnih.gov These engineered aglycones are then available for glycosylation by the native S. avermitilis glycosyltransferases. The development of methods for heterologous expression of the entire avermectin gene cluster on a bacterial artificial chromosome (BAC) in a host like S. lividans facilitates these complex genetic manipulations. nih.gov

| PKS Target | Engineering Strategy | Donor Enzyme/Organism | Resulting Product | Reference(s) |

| Module 2 (DH/KR domains) | Domain Swap | Pikromycin PKS (from S. venezuelae) | 22,23-dihydroavermectin B1 (Ivermectin) | nih.gov |

| Loading Module (AT domain) | Domain Swap | Phoslactomycin B or Ansatrienin PKS | Doramectin (B1670889) | nih.gov |

| AveA1 and AveA3 | Module Replacement | Milbemycin PKS (MilA1, MilA3) | Milbemycins A3, A4, D, B2, B3, G | researchgate.netnih.gov |

Precursor-Directed Biosynthesis Approaches

Precursor-directed biosynthesis is a technique that leverages the inherent flexibility of the enzymes that initiate the polyketide assembly line. The avermectin PKS loading module naturally incorporates either isobutyryl-CoA or 2-methylbutyryl-CoA to start the synthesis of the "b" and "a" series of avermectins, respectively. wikipedia.org By feeding the S. avermitilis fermentation culture with synthetic analogues of these natural starter units, the PKS can be induced to incorporate them, leading to the production of novel avermectin derivatives with altered side chains at the C-25 position.

This approach has been successfully used to generate new avermectin homologs. When S. avermitilis was supplied with sodium 2-methylpentanoate (B1260403) or sodium 2-methylhexanoate, it produced novel avermectins. nih.gov These new compounds featured a 2-pentyl group ("c" components) and a 2-hexyl group ("d" components) at C-25, respectively, instead of the natural isopropyl group found in Avermectin B2b. nih.gov The resulting novel aglycones are then processed by the cell's tailoring enzymes, including the glycosyltransferases, to yield the corresponding monosaccharide and disaccharide forms. This method provides a direct and effective route to generate analogues of this compound with modified C-25 substituents. nih.gov

| Precursor Fed | Natural Starter Unit (for "b" series) | Resulting C-25 Side Chain | Product Designation | Reference(s) |

| Sodium 2-methylpentanoate | Isobutyryl-CoA | 2-pentyl | Avermectin "c" components | nih.gov |

| Sodium 2-methylhexanoate | Isobutyryl-CoA | 2-hexyl | Avermectin "d" components | nih.gov |

Chemical Synthesis, Semisynthesis, and Derivatization Strategies for Avermectin B2b Monosaccharide

Strategies for the Preparation of Avermectin (B7782182) Monosaccharides from Parent Avermectins

The generation of avermectin monosaccharides from their natural disaccharide precursors is a foundational step in the semisynthesis of many derivatives. This transformation hinges on the selective cleavage of the glycosidic bond linking the two oleandrose (B1235672) units without degrading the macrolactone core or the bond connecting the inner sugar to the aglycone.

Selective Hydrolysis or Enzymatic Degradation of Disaccharide Moiety

Controlled acid-catalyzed hydrolysis is the most common method for producing avermectin monosaccharides. google.comtandfonline.com This process requires carefully managed reaction conditions to achieve selective cleavage of the terminal sugar.

Acid-Catalyzed Hydrolysis The glycosidic bonds of the disaccharide chain exhibit differential stability to acid. The bond between the two oleandrose sugars is more labile than the bond linking the inner sugar to the C-13 position of the aglycone. By using dilute acid concentrations and controlled temperatures, the terminal sugar can be selectively removed. google.comsoton.ac.uk A typical procedure involves treating the parent avermectin with a dilute mineral acid, such as sulfuric acid, in an organic solvent mixture. google.comjustia.com For instance, using a 1% mineral acid solution in isopropanol (B130326) at room temperature for 6 to 24 hours predominantly yields the monosaccharide product. google.com Similarly, acid hydrolysis of ivermectin (22,23-dihydroavermectin B1) with 1% sulfuric acid results in a mixture containing the monosaccharide as a key product alongside the aglycone. justia.com The concentration of acid is a critical parameter; acid concentrations of 0.01 to 0.1% favor the formation of the monosaccharide, while higher concentrations (1–10%) promote complete hydrolysis to the aglycone.

Enzymatic Degradation While less common for this specific transformation, enzymatic approaches offer high selectivity under mild conditions. Recombinant glycosidases, such as OleI from S. avermitilis, have been employed to cleave the disaccharide in related compounds, achieving high yields without degrading the macrolactone core. This method highlights the potential for biocatalysis in generating avermectin monosaccharides with high precision.

Table 1: Comparison of Hydrolysis Methods for Monosaccharide Preparation

| Method | Reagents/Enzyme | Typical Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 0.01-0.1% Sulfuric Acid in aqueous organic solvent | Room Temperature, 6-24 hours | Predominantly monosaccharide formation | google.com |

| Acid Hydrolysis | 1% Sulfuric Acid in isopropanol | 20°-40° C | Favors monosaccharide product | google.com |

| Enzymatic Hydrolysis | Recombinant Glycosidases (e.g., OleI) | pH 6.5, 37°C | High yield (e.g., 92% for ivermectin) of aglycone, indicating potential for controlled monosaccharide cleavage |

Chemoenzymatic Approaches to Monosaccharide Formation

Chemoenzymatic strategies combine chemical synthesis with biocatalysis to leverage the advantages of both. In the context of avermectin monosaccharide preparation, this could involve a chemical hydrolysis step followed by enzymatic modification of the resulting product. More broadly, chemoenzymatic methods are pivotal in the synthesis of complex glycosides, where enzymes like glycosyltransferases catalyze the formation of glycosidic bonds with high stereo- and regioselectivity under mild conditions. nih.govgoogle.com While primarily used for adding sugars (glycosylation), engineered glycosidases in a chemoenzymatic system could theoretically be optimized for the controlled hydrolysis of the parent disaccharide to yield the monosaccharide.

Semisynthetic Modifications and Derivatization at Key Positions

The Avermectin B2b monosaccharide, once isolated, provides a platform for extensive semisynthetic modification. The hydroxyl groups on the sugar moiety, particularly at the C4'' position, are primary targets for derivatization to generate novel compounds. cabidigitallibrary.orgnih.gov

Modification of the C4''-Hydroxyl Group (e.g., oxidation to keto, amination)

A well-established route for functionalizing the C4'' position involves a two-step oxidation-amination sequence. google.com

Oxidation to 4''-Keto Intermediate The C4''-hydroxyl group can be selectively oxidized to a ketone. This reaction is often performed using reagents like oxalyl chloride in dimethyl sulfoxide (B87167) (DMSO), a process known as Sworn oxidation. google.com The reaction requires an initial protection of the more reactive C-5 hydroxyl group on the macrolactone ring, often using a bulky silyl (B83357) group like tert-butyldimethylsilyl (TBDMS). google.com After protection, the oxidation proceeds to yield the 4''-keto-avermectin monosaccharide intermediate. google.com Cytochrome P450 monooxygenases have also been developed through directed evolution for the specific biocatalytic conversion of avermectin to the 4''-oxo-avermectin intermediate, offering an alternative to chemical synthesis. nih.gov

Reductive Amination of 4''-Keto Group The 4''-keto intermediate is then converted to an amino group through reductive amination. researchgate.net This reaction is typically carried out using an aminating agent, such as ammonium (B1175870) acetate (B1210297), and a reducing agent like sodium cyanoborohydride in a solvent such as methanol. google.comresearchgate.net This process often results in an epimeric mixture of 4''-deoxy-4''-amino analogues, with the axial 4''-β-amino derivative frequently being the major product. researchgate.net

Table 2: Key Reactions for C4''-Hydroxyl Modification

| Step | Reaction | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Protection | t-butyl-dimethylsilyl chloride, imidazole | 5-O-TBDMS-avermectin monosaccharide | google.com |

| 2 | Oxidation | Oxalyl chloride, DMSO (Swern Oxidation) | 4''-keto-5-O-TBDMS-avermectin monosaccharide | google.com |

| 3 | Reductive Amination | Sodium cyanoborohydride, ammonium acetate | Epimeric mixture of 4''-deoxy-4''-amino-5-O-TBDMS-avermectin monosaccharide | researchgate.net |

| 4 | Deprotection | (Not specified) | 4''-deoxy-4''-amino-avermectin monosaccharide | researchgate.net |

Introduction of Diverse Functional Groups (e.g., acyl, amino, thio groups)

The introduction of an amino group at the C4'' position opens the door to a wide array of further derivatizations.

Acyl Groups: The 4''-amino group can be readily acylated using standard acylating reagents like alkanoyl anhydrides or halides in the presence of a base. google.com For example, acylation of the 4''-amino group with acetic anhydride (B1165640) yields the corresponding 4''-acetylamino derivative. researchgate.net Eprinomectin, a commercial avermectin derivative, is 4''-epi-acetylamino-4''-deoxyavermectin B1. cabidigitallibrary.org

Amino Groups: The primary amino group at C4'' can be further substituted. For instance, using alkyl ammonium salts instead of ammonium salts during the reductive amination step can directly produce N-alkyl substituted compounds. google.comgoogleapis.com

Thio Groups: While less commonly cited for the C4'' position of the monosaccharide, the introduction of thio functionality has been achieved at the C4' position of the corresponding monosaccharide via sulfonylation followed by substitution, suggesting that similar strategies could be applied. researchgate.net

Alkylation and Glycosylation of the Sugar Moiety

Beyond the C4'' position, other hydroxyl groups on the monosaccharide can be modified.

Alkylation: Alkylation of the sugar moiety can alter properties like solubility and stability. smolecule.com For example, 4''-alkoxy avermectin derivatives have been synthesized via O–H insertion reactions using a rhodium catalyst. researchgate.net

Glycosylation: The monosaccharide itself can act as an acceptor for further glycosylation. asm.org The enzyme UDP-glucose-dependent glycosyltransferase from Saccharopolyspora erythraea can transfer a glucose molecule to the C4''-hydroxyl group of avermectin monosaccharides. asm.orgnih.gov This enzymatic glycosylation demonstrates a powerful method for creating novel trisaccharide-containing avermectin structures. asm.org This process is highly specific, using UDP-glucose as the sugar donor and avermectin monosaccharides as effective acceptors, while the aglycone is not a substrate for the enzyme. asm.orgnih.gov

Structural Modifications at the Macrolactone Ring (e.g., 22,23-position, C5)

The macrolactone ring of the avermectin scaffold is a primary target for structural modifications aimed at altering the biological activity, safety profile, and physicochemical properties of the molecule. Key positions for these modifications include the C5 position and the C22-C23 double bond.

Modifications at the C22-C23 Position: The natural structure of Avermectin B2 features a hydroxyl group at the C23 position and a hydrogen at the C22 position. googleapis.com This is in contrast to the Avermectin "1" series, which possesses a double bond between C22 and C23. googleapis.comcabidigitallibrary.org One of the most significant modifications in the history of avermectins is the catalytic regioselective hydrogenation of the C22-C23 double bond of avermectin B1 to produce ivermectin. cabidigitallibrary.org This transformation enhances the safety profile of the compound. nih.gov While Avermectin B2b already has a saturated C22-C23 bond, the hydroxyl group at C23 is a potential site for further chemical reactions. The AveC enzyme is known to influence the dehydration activity at this position during biosynthesis. wikipedia.orgmdpi.com

Modifications at the C5 Position: The C5 position distinguishes the "A" and "B" series of avermectins; the "B" series, including Avermectin B2b, has a hydroxyl group at this site, whereas the "A" series has a methoxy (B1213986) group. googleapis.comcabidigitallibrary.org This hydroxyl group is crucial for biological potency. kitasato-u.ac.jp The biosynthetic enzyme AveF, an NAD(P)H-dependent ketoreductase, is responsible for reducing a C5 keto group to the hydroxyl group. wikipedia.orgmdpi.com Conversely, synthetic strategies can involve the oxidation of the C5-hydroxyl to a ketone. This 5-oxo intermediate serves as a versatile precursor for the synthesis of various derivatives, including oximes, which can lead to compounds with novel biological activities. nih.govnih.gov Furthermore, the AveD enzyme in the biosynthetic pathway is a SAM-dependent C5 O-methyltransferase, which highlights the possibility of synthetic methylation or etherification at this position to create analogues. wikipedia.org

The following table summarizes key enzymatic and chemical modifications at these positions on the avermectin scaffold.

| Position | Natural Feature (B2 series) | Modification Type | Resulting Structure/Intermediate | Enzyme/Reagent Example | Reference |

| C22-C23 | C22-H, C23-OH | Dehydration | C22-C23 double bond | AveC enzyme | wikipedia.orgmdpi.com |

| C5 | Hydroxyl (-OH) | Oxidation | Keto (=O) | Dess-Martin periodinane | nih.gov |

| C5 | Keto (=O) | Reduction | Hydroxyl (-OH) | AveF (Ketoreductase) | wikipedia.orgmdpi.com |

| C5 | Hydroxyl (-OH) | O-methylation | Methoxy (-OCH3) | AveD (O-methyltransferase) | wikipedia.org |

Synthesis of Oxime Ester and Other Novel Derivatives

The synthesis of novel derivatives from the avermectin scaffold is a key strategy for developing new antiparasitic agents with improved efficacy and safety. One prominent class of derivatives is the oxime esters, particularly those formed at the C5 position.

The synthesis of 5-oxime ester derivatives typically begins with the oxidation of the C5-hydroxyl group of an avermectin, such as Avermectin B2a, to form the corresponding 5-keto intermediate. nih.gov This ketone can then react with hydroxylamine (B1172632) hydrochloride to yield a 5-oxime. This oxime is a nucleophile that can be subsequently acylated with various acid chlorides or anhydrides to produce a library of 5-oxime ester derivatives. nih.gov Research on Avermectin B2a has shown that this approach can generate compounds with potent insecticidal activities. nih.gov For example, certain 5-deoxyavermectin B2a oxime ester derivatives have demonstrated excellent activity against Myzus persicae and Caenorhabditis elegans, in some cases more potent than the parent Avermectin B2a. nih.gov

Selamectin is a commercially successful monosaccharide avermectin analogue that features a C5-oxime group (specifically, a hydroxyimino group). cabidigitallibrary.orgnih.gov This highlights the value of this particular modification. The general synthetic pathway for creating 5-oxime esters from Avermectin B2 (a close analogue of B2b) is outlined below.

Synthetic Scheme for Avermectin B2a 5-Oxime Ester Derivatives Step 1: Protection of other hydroxyl groups (e.g., at C4'' and C23) using protecting agents like TBDMSCl. Step 2: Oxidation of the C5-OH to a C5-keto group using an oxidizing agent. Step 3: Deprotection of the other hydroxyls. Step 4: Reaction of the 5-keto intermediate with hydroxylamine to form the 5-oxime. Step 5: Esterification of the 5-oxime with various acylating agents to yield the final oxime ester derivatives. nih.gov

The following table presents examples of synthesized Avermectin B2a oxime ester derivatives and their reported insecticidal activity.

| Compound ID | R Group on Oxime Ester | Activity vs. Myzus persicae (% mortality) | Activity vs. Caenorhabditis elegans (% mortality) | Reference |

| 8b | 2-Furan | >90% | 80-90% | nih.gov |

| 8c | 2-Thiophene | >90% | 80-90% | nih.gov |

| 8d | Phenyl | >90% | >90% | nih.gov |

| 8f | 4-Chlorophenyl | >90% | 80-90% | nih.gov |

| Avermectin B2a (Control) | N/A | 80-90% | 80-90% | nih.gov |

Exploration of Novel Reaction Pathways and Synthetic Methodologies

Utilization of Modern Synthetic Chemistry Techniques for Avermectin Scaffold Manipulation

Modern synthetic chemistry offers powerful tools for manipulating the complex avermectin scaffold, enabling the creation of novel analogues that are inaccessible through classical methods. These techniques facilitate more precise and efficient modifications.

Combinatorial Biosynthesis and Synthetic Biology: The sequencing of the Streptomyces avermitilis genome has opened the door to manipulating the avermectin biosynthetic gene cluster. nih.gov Synthetic biology techniques allow for the targeted inactivation or modification of genes encoding specific enzymes in the pathway. nih.gov For example, by engineering the genes responsible for post-polyketide modifications (like aveC, aveD, aveE, aveF), it is possible to produce specific avermectin congeners or novel "unnatural" natural products directly through fermentation. kitasato-u.ac.jpnih.gov This approach has been used to improve yields and produce selected avermectin analogues by altering the biosynthesis of the aglycone, the modifying sugars, or the glycosylation steps. nih.govnih.gov

Stereodivergent Synthesis: Advanced stereoselective reactions are being employed to construct fragments of the avermectin framework. For instance, a stereodivergent approach using tris(trimethylsilyl)silyl "super silyl" directed aldol (B89426) reactions has been developed to synthesize the spiroketal fragment of avermectins. acs.org This method allows for the controlled creation of multiple diastereomers from a single linear skeleton, providing access to a wide range of stereochemical permutations for structure-activity relationship studies. acs.org

Multi-Component Reactions (MCRs): MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all reactants. This method is valued for its economy, efficiency, and for avoiding the isolation of intermediates, making it a powerful tool for rapidly generating libraries of complex molecules from the avermectin scaffold. researchgate.net

Ring Rearrangements and Skeletal Modifications

The inherent structure of the avermectin molecule, featuring a 16-membered macrolide, a spiroketal, and a benzofuran (B130515) ring system, presents opportunities for significant skeletal modifications. researchgate.net

The biosynthesis of avermectin itself involves profound skeletal modifications of the initial polyketide chain. The AveE enzyme, a cytochrome P450 monooxygenase, catalyzes the formation of the dihydrobenzofuran ring between C6 and C8. wikipedia.orgkitasato-u.ac.jp The formation of the characteristic spiroketal moiety is another key skeletal feature established during biosynthesis. mdpi.com

While the total synthesis of avermectins has been achieved, demonstrating the feasibility of building the complex skeleton from scratch, semisynthetic modifications that rearrange the existing core are less common but hold potential. kitasato-u.ac.jp The complexity and dense functionality of the avermectin scaffold make many standard rearrangement reactions challenging to control. However, targeted ring-opening or ring-contraction strategies, potentially initiated by selective reactions at functional groups like the C5-hydroxyl or C23-hydroxyl, could lead to entirely new classes of macrocyclic lactones derived from the avermectin template. The development of chemoselective catalysts and reagents is crucial for exploring such transformations on the this compound.

Strategic Design of Analogues to Modulate Biological Activity (General)

The design of new avermectin analogues is increasingly guided by rational, structure-based approaches to modulate biological activity and overcome challenges like parasite resistance.

Computational and QSAR-Guided Design: Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of avermectin derivatives with their biological activity. researchgate.net By analyzing how factors like molecular shape, size, and electronic distribution affect insecticidal potency, researchers can gain insights to guide the modification of the avermectin scaffold. researchgate.net Molecular docking, a computational method to predict the binding mode of a molecule to its biological target (such as glutamate-gated chloride channels), is also employed to design analogues with enhanced binding affinity and, consequently, higher potency. wikipedia.orgresearchgate.net

Metabolism-Resistant Analogues: A key strategy in analogue design is to block sites of metabolic inactivation. For instance, creating derivatives that are protected at positions known to be susceptible to attack by metabolic enzymes (like cytochrome P450 monooxygenases) could lead to compounds with a longer biological half-life and improved efficacy. annualreviews.org

Targeted Modifications: Certain positions on the avermectin molecule are known to be amenable to modification without abolishing the core biological activity. The C-13 bisoleandrosyl group is lipophilic and often not essential for the primary mode of action, making it a frequent target for chemical modification to produce monosaccharides or aglycones with altered properties. mdpi.comnih.gov Similarly, the C4'' position of the oleandrose sugar and the C5 position of the macrolactone are well-studied sites for derivatization to fine-tune the molecule's activity and physicochemical characteristics. nih.govmdpi.com The strategic design of such analogues aims to create new chemical entities with superior performance compared to the parent compounds. nih.gov

Elucidation of Molecular Mechanisms of Action of Avermectin B2b Monosaccharide

Interaction with Ligand-Gated Chloride Channels

The principal mechanism of action for avermectins, including the B2b monosaccharide derivative, involves their potent and selective interaction with ligand-gated chloride channels in the nerve and muscle cells of invertebrates. wikipedia.orggoogle.comgoogle.com This interaction is central to their biological activity.

Modulation of Chloride Ion Permeability and Neuronal Hyperpolarization

The binding of Avermectin (B7782182) B2b monosaccharide to GluCls leads to a significant increase in the permeability of the cell membrane to chloride ions (Cl⁻). wikipedia.orggoogle.comjustia.com This essentially locks the channel in an open state, allowing a continuous influx of chloride ions into the neuron or muscle cell. wikipedia.orgnobelprize.org The influx of negatively charged chloride ions causes the cell membrane to become more negative, a state known as hyperpolarization. wikipedia.orggoogle.com This hyperpolarization moves the cell's membrane potential further away from the threshold required to fire an action potential, effectively silencing the electrical activity of the nerve and muscle cells. researchgate.net

Effects on Invertebrate Neuromuscular Systems (Paralysis, Death)

The sustained hyperpolarization of nerve and muscle cells induced by Avermectin B2b monosaccharide has profound consequences for the invertebrate's neuromuscular system. The blockage of electrical signal transmission leads to a flaccid paralysis of the organism. wikipedia.orgresearchgate.netnobelprize.org This paralysis affects critical functions, such as feeding (particularly the pharyngeal pump) and locomotion. nobelprize.orgjustia.com Ultimately, the inability to feed and move results in the death of the invertebrate. google.comjustia.com

Non-Primary Target Interactions and Secondary Cellular Effects

Minor Effects on Gamma-Aminobutyric Acid (GABA) Receptors

Avermectins have been observed to have minor effects on gamma-aminobutyric acid (GABA) receptors, which are another class of ligand-gated chloride channels involved in inhibitory neurotransmission in both invertebrates and vertebrates. wikipedia.orgnobelprize.orgsemanticscholar.org However, the interaction with GABA receptors is generally considered weaker and less significant than the potentiation of GluCls. nobelprize.orgjustia.com Some studies indicate that avermectins can act as weak agonists for GABA receptors. justia.com It has been suggested that ivermectin monosaccharide is a weaker agonist for GABA receptors compared to ivermectin, which may imply a reduced neurotoxicity profile. justia.com

Exploration of Other Potential Molecular Targets in Invertebrate Systems

Research has explored other potential molecular targets for avermectins in invertebrates. For instance, some studies suggest that avermectins might interact with P-glycoprotein (Pgp) efflux pumps. justia.com Ivermectin aglycone, a related compound, has shown a higher inhibitory potency for nematode Pgp compared to mammalian Pgp. justia.com This suggests a potential for avermectin derivatives to act as adjuvants, increasing the intracellular concentration of other antiparasitic drugs by inhibiting their removal by these pumps. justia.com Further investigation into these and other potential secondary targets continues to provide a more complete picture of the complex molecular interactions of avermectin derivatives like the B2b monosaccharide. google.comnih.gov

Comparative Analysis of this compound's Mechanism with Related Avermectins

The molecular mechanism of this compound, while not extensively studied as a standalone compound, can be inferred through comparative analysis with its close chemical relatives within the avermectin family. Avermectins, as a class, are macrocyclic lactones that act as potent allosteric modulators of specific ligand-gated ion channels, primarily glutamate-gated chloride channels (GluCls) found in invertebrates. nih.govcambridge.orgmdpi.com This action leads to an influx of chloride ions, hyperpolarization of the neuronal or muscular cell membrane, and ultimately, flaccid paralysis of the parasite. mdpi.comresearchgate.net

The key differences in the mechanism and potency among avermectins arise from subtle variations in their molecular structure. The avermectin family has four major components (A1, A2, B1, B2) and their minor "b" homologs. mdpi.comnih.gov The primary structural distinctions that influence their interaction with target receptors include:

The C-13 Position: The nature of the sugar moiety at this position is critical. Naturally occurring avermectins possess a disaccharide of oleandrose (B1235672). mdpi.com this compound, by definition, has only a single oleandrose sugar at this position. Studies on ivermectin (derived from avermectin B1) have shown that its monosaccharide and aglycone (no sugar) forms are significantly weaker agonists of GABA receptors compared to the parent disaccharide compound. justia.com This suggests that this compound likely exhibits a weaker interaction with its target channels compared to its disaccharide counterpart, Avermectin B2b. Selamectin, a monosaccharide derivative of avermectin B1, also shows distinct modulation properties compared to disaccharide avermectins like ivermectin and abamectin (B1664291). sdbonline.orgoup.comnih.gov

The C-22-C23 Position: The "2" series of avermectins, including B2b, have a single bond between carbons 22 and 23 and a hydroxyl group at C-23. nih.govcabidigitallibrary.org In contrast, the "1" series (e.g., Avermectin B1a/B1b, the components of abamectin) possesses a C22-C23 double bond. nih.govawiner.com This structural difference is known to affect potency and the route of administration efficacy. For instance, early tests showed Avermectin B1 was more active orally, while Avermectin B2 was more efficient when administered parenterally. nih.gov

The C-25 Position: The "b" components, like Avermectin B2b, feature an isopropyl group at the C-25 position, whereas the "a" components have a sec-butyl group. nih.govcabidigitallibrary.org

The C-5 Position: The "B" series compounds have a hydroxyl group at C-5, while the "A" series has a methoxyl group. nih.govcabidigitallibrary.org

Ivermectin, a derivative of Avermectin B1, binds to GluCls at a site distinct from the glutamate (B1630785) binding site, located in the transmembrane domain at the interface between subunits. researchgate.netnih.govfrontiersin.org This binding locks the channel in an open configuration, leading to a slow, essentially irreversible influx of chloride ions. cambridge.org While direct binding affinity data for this compound is not available, research on ivermectin monosaccharide indicates a much weaker agonist effect on GABA receptors, with an EC50 of 122.4 nM compared to 29 nM for ivermectin. justia.com This implies that the complete disaccharide moiety is important for potent receptor activation.

| Compound | Sugar Moiety at C-13 | Structure at C-22-C-23 | Known Receptor Interaction / Potency |

|---|---|---|---|

| Avermectin B2b Disaccharide (parent) | Disaccharide (Oleandrosyl-oleandroside) | -CH(OH)-CH2- | Presumed strong agonist at invertebrate GluCls. nih.gov |

| This compound | Monosaccharide (Oleandrose) | -CH(OH)-CH2- | Likely a weaker agonist than its disaccharide form, by analogy to ivermectin monosaccharide. justia.com |

| Ivermectin (derived from Avermectin B1) | Disaccharide (Oleandrosyl-oleandroside) | -CH2-CH2- | Potent allosteric modulator of GluCls (EC50 ~140 nM) and GABA receptors (EC50 ~29 nM). justia.comnih.gov |

| Ivermectin Monosaccharide | Monosaccharide (Oleandrose) | -CH2-CH2- | Weak agonist at GABA receptors (EC50 = 122.4 nM), suggesting weaker neurotoxicity. justia.com |

| Abamectin (Avermectin B1) | Disaccharide (Oleandrosyl-oleandroside) | -CH=CH- | Potent positive modulator of P2X4 and GABAA receptors. oup.com |

| Selamectin (Avermectin B1 derivative) | Monosaccharide (Oleandrose) | -CH2-CH2- | Weak modulator of P2X4 receptors compared to ivermectin and abamectin. oup.comnih.gov |

Species-Specific Differences in Receptor Subtypes and Susceptibility

The high efficacy and selective toxicity of avermectins against invertebrates are rooted in profound species-specific differences in the primary target, the glutamate-gated chloride channel (GluCl).

Invertebrate vs. Vertebrate Susceptibility: The fundamental reason for the selective toxicity of avermectins is that their primary high-affinity target, the GluCl, is present in the nerve and muscle cells of protostome invertebrates like nematodes and arthropods but is absent in vertebrates. nih.govfrontiersin.orgnih.govacs.org While vertebrates possess glutamate receptors, they are predominantly excitatory cation channels (e.g., NMDA, AMPA receptors). nih.gov

Avermectins can interact with other Cys-loop receptors, such as GABA-A and glycine (B1666218) receptors, which are present in both vertebrates and invertebrates. nih.govnih.gov However, their affinity for these mammalian receptors is significantly lower. For example, ivermectin activates invertebrate GluCls at nanomolar concentrations, whereas micromolar concentrations are required to modulate mammalian GABA-A receptors. nih.govfrontiersin.org This difference in affinity provides a wide therapeutic window. Furthermore, the P-glycoprotein (P-gp) efflux transporter in the mammalian blood-brain barrier actively pumps avermectins out of the central nervous system, further protecting against neurotoxicity. plos.org

Susceptibility Differences Among Invertebrate Species: Significant variability in susceptibility to avermectins exists even among different invertebrate species. This is largely due to the diversity of GluCl subunit genes. The free-living nematode Caenorhabditis elegans has a family of GluCl genes, including glc-1, glc-2, glc-3, avr-14, and avr-15. nih.govembopress.orgresearchgate.net The specific combination of these subunits forming the pentameric channel dictates its sensitivity to both glutamate and avermectins. oup.com For instance, in C. elegans, channels formed from GLC-1 subunits alone are activated by ivermectin but not glutamate, while heteromeric channels of GLC-1 and GLC-2 respond to both. sdbonline.org

Parasitic nematodes like Haemonchus contortus also possess a repertoire of GluCl subunits, but the composition and relative importance of these subunits can vary compared to C. elegans. nih.govnih.gov Resistance to ivermectin in H. contortus has been linked to changes in the expression of multiple genes, including those encoding GluCl subunits and P-glycoproteins. core.ac.uknih.govcambridge.orgxmsyxb.com This highlights that susceptibility is a complex trait determined by the specific array of receptor subtypes present in a given species. In C. elegans, high-level resistance to ivermectin is conferred only when three separate GluCl genes (avr-14, avr-15, and glc-1) are mutated simultaneously, indicating functional redundancy among these channels. nih.govelifesciences.org

| Species Group | Primary Avermectin Target Receptor(s) | Key Receptor Subunits | Relative Susceptibility | Notes |

|---|---|---|---|---|

| Nematodes (e.g., C. elegans, H. contortus) | Glutamate-gated Chloride Channel (GluCl) | glc-1, avr-14, avr-15 (and others) | High | Susceptibility and resistance are polygenic, involving multiple GluCl subunits and efflux pumps. nih.govcambridge.org |

| Arthropods (Insects, Mites) | Glutamate-gated Chloride Channel (GluCl) | Various orthologs of nematode GluCl subunits | High | GluCls are crucial for neuromuscular function, making them effective targets for insecticides. nih.gov |

| Platyhelminths (Flatworms) | Glutamate-gated Chloride Channel (GluCl) | Structurally distinct from nematode/arthropod GluCls | Variable | Flatworm GluCls are substantially different, which may affect avermectin binding and efficacy. acs.org |

| Vertebrates (e.g., Mammals) | GABA-A Receptors, Glycine Receptors (at high concentrations) | α, β, γ (GABA-A); α, β (Glycine) | Low | Primary target (GluCl) is absent. nih.govfrontiersin.org Low affinity for secondary targets and P-gp efflux pump protection. plos.org |

Biological Activities and Spectrum in Non Human Model Systems

Anthelmintic Efficacy Studies

The avermectin (B7782182) family, including the B2 components, is renowned for its potent anthelmintic properties. nih.gov The B-series of avermectins, characterized by a hydroxyl group at the C5 position, generally exhibit greater biological activity than the A-series. acs.orgiomcworld.org

Avermectin B2 has demonstrated strong nematocidal activity in various in-vitro settings. acs.org It is registered for managing root-knot nematodes in several crops. mdpi.com In comparative studies against the root-knot nematode Meloidogyne incognita, Avermectin B2 showed slightly higher potency than Avermectin B1 in greenhouse experiments. peerjournals.net

Structure-activity relationship studies provide some insight into the potential efficacy of a monosaccharide form. While one study reported a two- to four-fold decrease in activity for monosaccharides compared to their parent disaccharides, a separate in vitro larval development assay using the sheep nematode Haemonchus contortus found no major potency difference between ivermectin (a B1 derivative) and its monosaccharide homolog. acs.orgnih.gov In that same study, the most potent compound tested was, in fact, an avermectin monosaccharide, suggesting that the effect of the sugar moiety can be highly dependent on the target species. nih.gov

Table 1: In vitro Nematicidal Activity of Avermectin Compounds

| Compound | Target Species | Observed Activity | Reference |

|---|---|---|---|

| Avermectin B2 | Root-knot nematodes (e.g., Meloidogyne incognita) | Strong nematocidal activity; slightly more potent than Avermectin B1 in some greenhouse tests. | mdpi.comacs.orgpeerjournals.net |

| Avermectin B1 Monosaccharide | General | Reported to be 2-4 times less active than the parent disaccharide. | acs.org |

| Ivermectin Monosaccharide | Haemonchus contortus (larvae) | Similar potency to the disaccharide form (Ivermectin). | nih.gov |

Early screening of avermectins involved in vivo tests in mice infected with the nematode Nematospiroides dubius, which established the potent anthelmintic activity of the entire fermentation broth. wikipedia.org Subsequent studies on individual components in sheep revealed important differences based on the route of administration. While Avermectin B1 was more active orally, Avermectin B2 was found to be more potent when administered parenterally (via injection). capes.gov.brnih.gov This highlights the distinct pharmacokinetic properties conferred by the structural difference at the C22-23 position, where B2 possesses a hydrated double bond with a hydroxyl group. inchem.org

Table 2: Efficacy of Avermectin B-series in Animal Models

| Compound | Animal Model | Target Parasites | Key Finding | Reference |

|---|---|---|---|---|

| Avermectin B2 | Sheep | Gastrointestinal nematodes | More active than Avermectin B1 when administered parenterally. | capes.gov.brnih.gov |

| Avermectin B1 | Sheep | Gastrointestinal nematodes | More active than Avermectin B2 when administered orally. | capes.gov.brnih.gov |

| Avermectin Complex | Mice | Nematospiroides dubius | Fermentation broth showed high efficacy without notable toxicity. | wikipedia.org |

Avermectins are effective against multiple life stages of parasitic helminths. Their primary mechanism involves interfering with glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to paralysis and death. inchem.org This mode of action is effective against both adult and larval stages. Studies on filarial worms have shown that ivermectin can inhibit the development of microfilariae (the earliest larval stage) within the uterus of the female worm. iomcworld.org In vitro assays on Haemonchus contortus specifically measure the inhibition of larval development from the first stage (L1) to the third infective stage (L3), demonstrating the potent effects of avermectins on larval viability and maturation. nih.gov

Insecticidal and Acaricidal Activities

In addition to their use as anthelmintics, avermectins are potent insecticides and acaricides (miticides and tickicides). wikipedia.orgnih.gov

The avermectin class exhibits broad-spectrum activity against numerous insect orders. acs.org Avermectin B1 (Abamectin) is the component most developed for crop protection, but other components also possess significant activity. sci-hub.se For instance, Avermectin B2a has the greatest activity against the corn rootworm (Diabrotica undecimpunctata). sci-hub.se To improve practical application and explore new activities, derivatives of Avermectin B2a have been synthesized and tested. A study showed that certain hydrazide derivatives of Avermectin B2a exhibited significant mortality rates against the diamondback moth (Plutella xylostella) and aphids at a concentration of 1 µg/mL. nyxxb.cn

Table 3: Insecticidal Activity of Avermectin B2a Derivatives

| Compound | Target Insect | Result at 1 µg/mL | Reference |

|---|---|---|---|

| Avermectin B2a with m-bromobenzoyl hydrazine | Diamondback moth (Plutella xylostella) | 75% mortality | nyxxb.cn |

| Avermectin B2a with isonicotinic hydrazine | Diamondback moth (Plutella xylostella) | 50% mortality | nyxxb.cn |

Avermectins are highly effective against mites and ticks. sci-hub.se Avermectin B1 demonstrates exceptional toxicity to the twospotted spider mite (Tetranychus urticae), being 50-200 times more potent than many commercial acaricides in laboratory tests. acs.org Derivatives of Avermectin B2a have also been evaluated for their acaricidal properties against the vermilion spider mite (Tetranychus cinnabarinus). nyxxb.cn The broader class of avermectins has proven efficacy against various parasitic ticks as well. peerjournals.net

Broader Biological Spectrum Investigations (Excluding Human-Centric Applications)

The primary biological activities of avermectins are directed against nematodes and arthropods. wikipedia.org Extensive research has shown that these compounds generally lack significant antibacterial or antifungal properties. sci-hub.seresearchgate.net One study specifically noted no significant activity against bacteria, protozoa, or fungi. sci-hub.se However, a metabolomic analysis of different Helicobacter pylori strains identified Avermectin B2b monosaccharide as one of several metabolites present in higher amounts in low biofilm-forming strains compared to high biofilm-forming ones. nih.gov This correlational finding points to a potential role in bacterial processes like biofilm formation, but it does not demonstrate direct bactericidal or bacteriostatic activity. nih.gov

Information specifically detailing the phytotoxicity of this compound is limited in publicly available research. However, studies on its parent compound, abamectin (B1664291) (a mixture of Avermectin B1a and B1b), provide some context. Abamectin, when applied at recommended rates for mite control (e.g., 11.2 to 22.4 g ai/ha), has demonstrated effective pest control, implying a degree of crop safety. sci-hub.se Yet, the combination of abamectin with certain adjuvants like paraffinic oil has, in some trials, led to a reduction in residual mite control, which could indirectly suggest some interaction with the plant surface or the compound's stability. sci-hub.se The potential for phytotoxicity often depends on the plant species, the concentration of the applied compound, and the formulation used.

Structure-Activity Relationships (SAR) in Biological Contexts

The substituent at the C25 position plays a crucial role in determining the biological potency of avermectins. asm.orgsci-hub.se The naturally occurring avermectins feature either a sec-butyl group (in the "a" components, like B1a and B2a) or an isopropyl group (in the "b" components, like B1b and B2b). sci-hub.se The "b" components are derived biosynthetically from L-valine, while the "a" components derive from L-isoleucine. inchem.org

The nature of this alkyl group influences potency. For example, against certain nematodes, the B1b component (isopropyl) is often more potent than the B1a component (sec-butyl), indicating that even a small change from a methyl to an ethyl group at this position can affect activity. nih.gov The creation of novel avermectins with alternative C25 substituents, such as methyl or ethyl groups, has been shown to produce compounds with enhanced acaricidal and nematicidal activities compared to naturally occurring avermectins and ivermectin. asm.org This demonstrates that the C25 position is a key site for modification to optimize the biological properties of the avermectin scaffold. asm.orgasm.org

The C5 and C23 positions are critical determinants of an avermectin's biological activity profile. acs.orgwikipedia.org

C5 Substituent: The presence of a hydroxyl group at the C5 position, which characterizes the B series of avermectins (e.g., Avermectin B2b), is generally associated with higher biological potency compared to the A series, which has a methoxy (B1213986) group at this position. acs.orginchem.org The enzyme AveF, a NAD(P)H-dependent ketoreductase, is responsible for reducing the C5 keto group to a hydroxyl during biosynthesis, leading to the more active B series. wikipedia.org

C23 Hydroxylation: The state of the C22-C23 bond distinguishes the "1" and "2" series of avermectins. The "2" series, including Avermectin B2b, possesses a hydroxyl group at C23, resulting from the hydration of the C22=C23 double bond found in the "1" series. acs.orgsci-hub.se While reducing the C22=C23 double bond to a single bond (as in ivermectin) has little effect on potency, the presence of the C23-hydroxyl group can modulate activity. acs.org For instance, Avermectin B2 showed lower activity against Haemonchus species compared to Avermectin B1. acs.org Furthermore, acetylation of the hydroxyl group at the C23 position leads to a considerable decrease in activity, highlighting its importance for the molecule's interaction with its target sites. acs.org

Influence of Monosaccharide Moiety vs. Disaccharide or Aglycone on Potency and Spectrum

The role of the C-13 sugar moiety in the biological activity of avermectins is complex, with its influence on potency and spectrum varying significantly depending on the target organism and the specific structural modifications of the avermectin molecule. Generally, the complete removal of the sugar portion to form an aglycone is associated with a substantial reduction in anthelmintic activity. uniroma1.it Avermectin is considered to have superior anthelmintic activity compared to related compounds that naturally lack the sugar moiety, such as milbemycin and nemadectin. nobelprize.org

However, the necessity of a disaccharide versus a monosaccharide at the C-13 position for optimal potency is not consistent across all studies and target species. Research findings indicate that the influence of the number of sugar units is highly specific.

Findings in Nematodes

In a larval development assay using the nematode Haemonchus contortus, a direct comparison of avermectin analogs revealed no significant advantage or disadvantage in potency between compounds with a disaccharide and those with a monosaccharide at the C-13 position. uniroma1.it For instance, the disaccharide ivermectin was found to be similar in activity to its monosaccharide homolog. uniroma1.it Furthermore, the most potent compound identified in this particular study was a monosaccharide derivative, not one of the commercialized disaccharide avermectins. uniroma1.it This suggests that for controlling certain nematodes like H. contortus, the monosaccharide form can be as, or even more, effective than the disaccharide. uniroma1.it

Conversely, an earlier study examining a range of parasites reported that monosaccharide derivatives were generally two- to fourfold less active than their corresponding disaccharide counterparts. uniroma1.it It also noted that the 22,23-dihydroavermectin B1 aglycone retained less than one-thirtieth of the activity of its disaccharide parent compound, highlighting the critical role of glycosylation for potency. uniroma1.it In studies on the inhibition of P-glycoprotein (Pgp), a protein associated with multidrug resistance in nematodes, both ivermectin monosaccharide and ivermectin aglycone demonstrated inhibitory potency comparable to the disaccharide ivermectin. justia.com Notably, the ivermectin aglycone showed a five times higher inhibitory potency for the parasitic Pgp than for the mammalian equivalent. justia.com

| Compound Type | Relative Potency vs. Disaccharide (Haemonchus contortus) | Key Finding | Reference |

|---|---|---|---|

| Monosaccharide | Similar to or greater than corresponding disaccharide | The most potent compound tested in the series was a monosaccharide. | uniroma1.it |

| Disaccharide (Ivermectin) | Similar to its monosaccharide homolog | No major potency advantage over the monosaccharide form was observed. | uniroma1.it |

| Aglycone | Significantly lower (less than 1/30th of disaccharide) | Demonstrates the essential nature of the sugar moiety for direct anthelmintic activity. | uniroma1.it |

Findings in Arthropods

Investigations into the systemic activity of avermectins against the cat flea, Ctenocephalides felis, provided further evidence of the nuanced role of the sugar moiety. oup.comnih.gov In an in vitro artificial membrane feeding system, ivermectin (a disaccharide) had calculated LC50 and LC90 values of 9.9 µg/ml and 19.1 µg/ml, respectively. oup.comnih.gov A comparison of 20 different avermectin derivatives showed that neither the presence nor the number of sugar units on the macrocycle was a determining factor for increased activity against fleas. nih.gov Among the four most potent compounds identified in the study, which were modestly more effective than ivermectin, were two disaccharides, a monosaccharide, and an aglycone. oup.comnih.gov This indicates that for C. felis, the aglycone form can be as potent as glycosylated versions. oup.comnih.gov

| Compound Type | Compound ID (from study) | LC50 (µg/ml) | LC90 (µg/ml) | Reference |

|---|---|---|---|---|

| Aglycone | 3 | Not specified in abstract | 9.2 | oup.comnih.gov |

| Monosaccharide | 6 | Not specified in abstract | 10.3 | oup.comnih.gov |

| Disaccharide | 10 | Not specified in abstract | 10.1 | oup.comnih.gov |

| Disaccharide | 12 | Not specified in abstract | 10.2 | oup.comnih.gov |

| Disaccharide (Ivermectin) | 17 | 9.9 | 19.1 | oup.comnih.gov |

Findings in Other Model Systems

Studies on the antiplasmodial activity of ivermectin hybrids against Plasmodium species also underscore the importance of the sugar groups. The removal of one oleandrose (B1235672) unit from the disaccharide structure resulted in a significant loss of activity against the hepatic stages of the parasite. plos.org This suggests that for antiplasmodial effects, the disaccharide structure may be preferred over the monosaccharide. plos.org

Structural Characterization and Quantitative Structure Activity Relationship Qsar Studies of Avermectin B2b Monosaccharide

Advanced Spectroscopic and Chromatographic Characterization

The precise structural elucidation and confirmation of Avermectin (B7782182) B2b monosaccharide rely on a combination of advanced analytical techniques. These methods provide detailed information about the molecule's connectivity, molecular weight, and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like Avermectin B2b monosaccharide. wikipedia.org By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular framework.

Detailed Research Findings: Comprehensive NMR analysis, including one-dimensional (¹H and ¹³C) and two-dimensional experiments (like COSY and HSQC), is essential for the complete assignment of all proton and carbon signals within the this compound structure. nih.gov

¹H-NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For this compound, characteristic signals in the ¹H-NMR spectrum would include those for the numerous methine, methylene, and methyl protons of the macrocyclic lactone core and the isopropyl group. The anomeric proton of the monosaccharide unit would appear in a distinct region of the spectrum. wikipedia.org

¹³C-NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The large number of carbon atoms in this compound results in a complex spectrum, with signals corresponding to the carbonyl group of the lactone, the numerous sp³-hybridized carbons of the macrocycle and sugar moiety, and the sp²-hybridized carbons of the double bonds. wikipedia.org

2D-NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.gov

Interactive Data Table: Representative NMR Data for Avermectin Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H | 3-6 | Ring protons of the carbohydrate moiety. wikipedia.org |

| ¹H | 4.5-5.5 | Anomeric protons, key for identifying the sugar. wikipedia.org |

| ¹³C | 60-110 | Ring carbons of the carbohydrate moiety. wikipedia.org |

Note: Specific chemical shifts for this compound would require experimental data for this particular derivative.

Mass Spectrometry (MS and MS/MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Detailed Research Findings: High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming its chemical formula. Techniques like electrospray ionization (ESI) are commonly used for the analysis of avermectins, often detecting the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ or [M+NH₄]⁺. fda.govsemanticscholar.org

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting product ions. This provides detailed structural information. For this compound, MS/MS experiments would reveal characteristic fragmentation patterns, such as the loss of the monosaccharide unit, water molecules, and specific cleavages within the macrocyclic ring. These fragmentation pathways help to confirm the identity and structure of the compound. fda.govresearchgate.net

Interactive Data Table: Mass Spectrometry Data for Avermectin Analysis

| Ionization Mode | Precursor Ion Type | Application |

| ESI Positive | [M+H]⁺, [M+NH₄]⁺ | Commonly used for avermectin analysis in LC-MS/MS. fda.gov |

| MALDI | [M+Na]⁺ | Used for identifying major avermectin components. semanticscholar.org |

X-ray Crystallography for Three-Dimensional Structure Determination (if available)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, provided that a suitable single crystal can be grown.

Detailed Research Findings: While information on a crystal structure specifically for this compound is not readily available, X-ray crystallography has been successfully applied to other avermectin derivatives. google.comresearchgate.net If a crystal structure were obtained for this compound, it would provide unambiguous information on the stereochemistry at all chiral centers, the conformation of the macrocyclic ring, and the orientation of the monosaccharide substituent. This level of detail is invaluable for understanding its biological activity and for computational modeling studies. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Detailed Research Findings: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Description |

| O-H (hydroxyl) | 3500-3200 (broad) | Indicates the presence of alcohol groups. |

| C-H (alkane) | 3000-2850 | Stretching vibrations of C-H bonds in the macrocycle and side chains. |

| C=O (lactone) | ~1735-1715 | Stretching vibration of the ester carbonyl group. |

| C=C (alkene) | ~1650 | Stretching vibration of the carbon-carbon double bonds. |

| C-O (ether, ester, alcohol) | 1300-1000 | Stretching vibrations of carbon-oxygen single bonds. |

These are general ranges and the exact positions would depend on the specific molecular environment.

Computational Chemistry and Molecular Modeling

Computational methods provide powerful tools for investigating the structure and properties of molecules like this compound, complementing experimental data.

De Novo Structure Prediction and Validation

In the absence of a crystal structure, computational techniques can be used to predict the three-dimensional structure of this compound.

Detailed Research Findings: De novo structure prediction for a molecule of this complexity would typically involve building the structure from its known connectivity and then using molecular mechanics or quantum mechanics methods to explore different possible conformations and identify the most energetically favorable ones. The validity of the predicted structure can be assessed by comparing computationally derived properties, such as inter-proton distances, with experimental data from NMR (e.g., NOE experiments). longdom.org Molecular docking studies, which simulate the interaction of the molecule with a biological target, can also provide insights into its likely bioactive conformation. longdom.org

Molecular Docking Simulations with Invertebrate Receptors